molecular formula C21H12Cl2N2O4 B10915011 4-({(2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid

4-({(2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid

Cat. No.: B10915011
M. Wt: 427.2 g/mol
InChI Key: UJZRPFORWFHKGH-UKTHLTGXSA-N
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Description

4-({(E)-2-CYANO-3-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of cyano, dichlorophenyl, and furan groups, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-2-CYANO-3-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dichlorophenyl furan with cyanoacetic acid under basic conditions to form the cyano-furan intermediate. This intermediate is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-2-CYANO-3-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-({(E)-2-CYANO-3-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest, as they can lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, 4-({(E)-2-CYANO-3-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 4-({(E)-2-CYANO-3-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The cyano and dichlorophenyl groups are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenyl furan: Shares the dichlorophenyl and furan groups but lacks the cyano and benzoic acid moieties.

    Cyanoacetic acid derivatives: Contain the cyano group but differ in the rest of the structure.

    4-Aminobenzoic acid derivatives: Share the benzoic acid moiety but differ in the substituents on the aromatic ring.

Uniqueness

4-({(E)-2-CYANO-3-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-2-PROPENOYL}AMINO)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H12Cl2N2O4

Molecular Weight

427.2 g/mol

IUPAC Name

4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C21H12Cl2N2O4/c22-14-3-7-18(23)17(10-14)19-8-6-16(29-19)9-13(11-24)20(26)25-15-4-1-12(2-5-15)21(27)28/h1-10H,(H,25,26)(H,27,28)/b13-9+

InChI Key

UJZRPFORWFHKGH-UKTHLTGXSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N

Origin of Product

United States

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